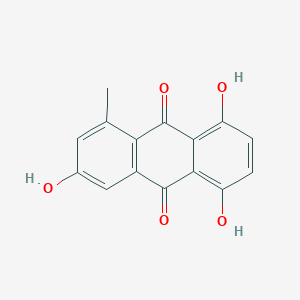
9,10-Anthracenedione, 3,5,8-trihydroxy-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 3,5,8-trihydroxy-1-methyl-, also known as Emodin, is a naturally occurring anthraquinone derivative. It is found in various plants, fungi, and lichens. This compound has been extensively studied for its diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 3,5,8-trihydroxy-1-methyl- typically involves the oxidation of anthracene derivatives. One common method is the oxidation of 1,3,8-trihydroxy-6-methylanthracene using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as the roots of Rheum palmatum (Chinese rhubarb) or the bark of Frangula alnus (alder buckthorn). The extraction process includes solvent extraction followed by purification using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Anthracenedione, 3,5,8-trihydroxy-1-methyl- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed
Oxidation: Formation of more oxidized anthraquinone derivatives.
Reduction: Formation of dihydroanthraquinones.
Substitution: Formation of halogenated anthraquinones.
Wissenschaftliche Forschungsanwendungen
9,10-Anthracenedione, 3,5,8-trihydroxy-1-methyl- has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its role in cell signaling pathways and its effects on cellular processes.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and anti-viral properties.
Industry: Used as a dye intermediate and in the production of pigments.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 3,5,8-trihydroxy-1-methyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: It inhibits specific enzymes such as tyrosine kinases and topoisomerases.
Pathways Involved: It modulates signaling pathways related to apoptosis, cell cycle regulation, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,8-Trihydroxy-6-methyl-anthraquinone
- 6-Methyl-1,3,8-trihydroxy-anthraquinone
- Archin
- Emodol
- Frangula-emodin
- Frangulic acid
- Rheum emodin
1,3,8-Trihydroxy-6-methyl-9,10-anthracenedione: (Emodin)
Uniqueness
9,10-Anthracenedione, 3,5,8-trihydroxy-1-methyl- is unique due to its specific hydroxylation pattern and methyl group, which contribute to its distinct biological activities and chemical reactivity compared to other anthraquinone derivatives .
Eigenschaften
CAS-Nummer |
144686-00-0 |
|---|---|
Molekularformel |
C15H10O5 |
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
3,5,8-trihydroxy-1-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O5/c1-6-4-7(16)5-8-11(6)15(20)13-10(18)3-2-9(17)12(13)14(8)19/h2-5,16-18H,1H3 |
InChI-Schlüssel |
KODJTIOEJGOFJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(C=CC(=C3C2=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrazolo[3,4-c]quinoline-1,4(2H)-dione, 3,5-dihydro-2-methyl-](/img/structure/B12557174.png)
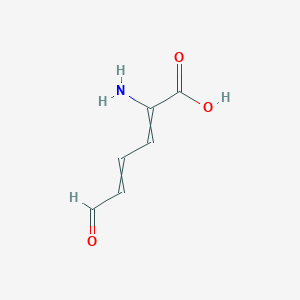
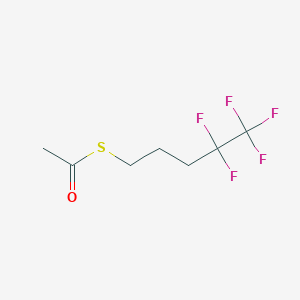
![3-[2-(Benzyloxy)-4-methoxyphenyl]propanoic acid](/img/structure/B12557182.png)
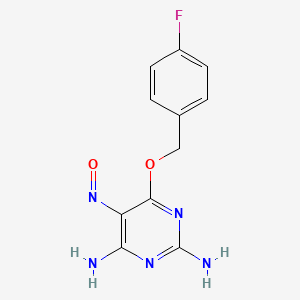
![3-(4-Iodophenyl)-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B12557193.png)
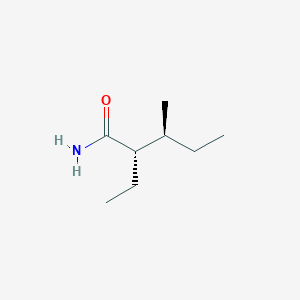


![3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B12557226.png)



